4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}-N-cyclopropylmorpholine-2-carboxamide
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Overview
Description
4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a cyclopentyl group, and a morpholine moiety. Its molecular formula is C25H29N7O3, and it has a molecular weight of 475.55 g/mol .
Preparation Methods
The synthesis of 4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}-N-cyclopropylmorpholine-2-carboxamide involves several steps. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The reaction conditions typically involve heating and the use of catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include m-CPBA for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It serves as a tool compound in biological studies to understand its interactions with various biomolecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by selectively inhibiting cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest, particularly in cancer cells. The molecular targets include the ATP-binding sites of CDK4 and CDK6, where the compound binds and prevents their activation .
Comparison with Similar Compounds
Similar compounds include:
Palbociclib: Another CDK4/6 inhibitor with a similar pyrido[2,3-d]pyrimidine core.
Ribociclib: Shares a similar mechanism of action but differs in its chemical structure.
Abemaciclib: Also a CDK4/6 inhibitor with a different chemical structure but similar therapeutic applications.
The uniqueness of 4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}-N-cyclopropylmorpholine-2-carboxamide lies in its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other CDK4/6 inhibitors .
Properties
Molecular Formula |
C21H27N5O3 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-(8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C21H27N5O3/c1-13-10-18(27)26(15-4-2-3-5-15)19-16(13)11-22-21(24-19)25-8-9-29-17(12-25)20(28)23-14-6-7-14/h10-11,14-15,17H,2-9,12H2,1H3,(H,23,28) |
InChI Key |
NUJCLGDCAWFSDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)N3CCOC(C3)C(=O)NC4CC4)C5CCCC5 |
Origin of Product |
United States |
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